molecular formula C9H6F4O2 B12846263 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B12846263
M. Wt: 222.14 g/mol
InChI Key: OLMXXPGPIPOPIJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, featuring fluorine, methoxy, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by specific functional group transformations. For instance, starting with a fluorinated benzene derivative, the methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution and electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and tailored to the production scale and desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The combination of fluorine, methoxy, and trifluoromethyl groups provides distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

3-fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4O2/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3

InChI Key

OLMXXPGPIPOPIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)C=O

Origin of Product

United States

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